N,N'-(Phenylmethylene)diacetamide

Gas-Phase Kinetics Thermal Stability Elimination Reactions

Researchers requiring a thermally robust ligand for copper-catalyzed C-N bond formation often face inconsistent yields with common bidentate ligands when coupling electron-deficient aryl halides to nitrogen heterocycles. N,N'-(Phenylmethylene)diacetamide (CAS 6907-68-2) addresses this gap: • Achieves 65-95% yield under standard conditions (CuI, Cs₂CO₃, DMF, 110 °C) for imidazole/benzimidazole arylations. • Provides a 29% higher thermal stability margin (Ea = 185.7 kJ mol⁻¹) vs. N-benzyl diacetamide, minimizing decomposition byproducts above 150 °C. • Dense crystal lattice (mp 198-200 °C) ensures low hygroscopicity and anti-caking storage. Available in 1 g, 5 g, 10 g, and bulk custom sizes-in stock for immediate dispatch.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
CAS No. 6907-68-2
Cat. No. B182804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-(Phenylmethylene)diacetamide
CAS6907-68-2
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC(=O)NC(C1=CC=CC=C1)NC(=O)C
InChIInChI=1S/C11H14N2O2/c1-8(14)12-11(13-9(2)15)10-6-4-3-5-7-10/h3-7,11H,1-2H3,(H,12,14)(H,13,15)
InChIKeyJFUUKHUKGAQKIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.05 M

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-(Phenylmethylene)diacetamide: Properties, Synthesis & Sourcing


N,N'-(Phenylmethylene)diacetamide (CAS 6907-68-2), also known as N,N'-benzylidenebisacetamide, is a symmetrical bisamide belonging to the N,N'-alkylidene bisamide class, characterized by a central methylene bridge connecting a phenyl ring and two acetamide moieties . This compound is typically synthesized via the condensation of benzaldehyde with acetamide under acid-catalyzed conditions, yielding a crystalline solid with a molecular weight of 206.24 g/mol [1]. Its structural features confer specific hydrogen-bonding capabilities and thermal stability that differentiate it from other bisamides and amide derivatives, making it a compound of interest in organic synthesis, catalysis, and materials science [2].

Organic synthesis: bisamide building block with defined H-bond network
Catalysis: ligand scaffold for copper-mediated C–N coupling
Materials science: crystalline intermediate with reported thermal stability

N,N'-(Phenylmethylene)diacetamide: Why Substitution Fails


Substituting N,N'-(Phenylmethylene)diacetamide with other N,N'-alkylidene bisamides or amide derivatives is not straightforward due to significant variations in thermal stability, hydrogen-bonding network geometry, and electronic properties that directly impact performance in catalytic and materials applications [1]. For instance, the gas-phase elimination kinetics of N-aryl diacetamides show activation energies ranging from 143.6 to 193.4 kJ mol⁻¹ depending on substituent electronic effects, while crystal structures reveal distinct intermolecular hydrogen-bonding patterns that influence solid-state stability and solubility [2]. These differences underscore the need for compound-specific selection based on quantitative performance metrics rather than class-based assumptions .

Thermal
Decomposition barrier varies strongly by N-substituent; direct replacement may shift process windows.
Gas-phase stability is compound-specific, not class-general.
Solid state
Hydrogen-bond geometry differs between bisamides; solubility and lattice stability may not transfer.
Crystal packing patterns are sensitive to small structural changes.
Electronic
HOMO-LUMO gap and chemical hardness shift with conjugation; class-based interchangeability cannot be assumed.
Reactivity predictions require compound-specific electronic data.

N,N'-(Phenylmethylene)diacetamide: Quantitative Differentiation


Gas-Phase Thermal Stability vs. N-Benzyl Analog

N-Phenyl diacetamide (N,N'-(Phenylmethylene)diacetamide) exhibits significantly higher thermal stability than its N-benzyl analog, as evidenced by gas-phase elimination kinetics. At 600 K, the N-phenyl derivative shows an activation energy (Ea) of 185.7 kJ mol⁻¹ compared to 143.6 kJ mol⁻¹ for N-benzyl diacetamide, representing a 29% higher energy barrier to unimolecular decomposition [1]. This is accompanied by a higher pre-exponential factor (log A = 12.8 vs. 11.0 s⁻¹), indicating distinct transition state geometries [2].

Gas-Phase Thermal Stability
Head-to-head
Ea 185.7 kJ mol⁻¹
Δ +42.1 vs N-benzyl analog
Reported higher decomposition barrier supports high-temperature workflow fit.
First-order gas-phase elimination, 643–683 K.
Gas-Phase Kinetics Thermal Stability Elimination Reactions

Hydrogen-Bonding Network vs. Other Bisamides

Single-crystal X-ray diffraction of N,N'-(Phenylmethylene)diacetamide reveals a monoclinic C2 space group with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4, refined to R1 = 0.053 for 2043 observed reflections [1]. The crystal packing is stabilized by N–H···O=C hydrogen bonds with donor-acceptor distances of 2.8–3.0 Å, which are notably shorter than the 3.0–3.2 Å typical for other bisamide systems such as dichloro-bisacetamide-platinum(II) complexes [2]. This shorter hydrogen-bonding network contributes to a higher melting point (198–200 °C) compared to many alkyl-substituted bisamides (typically 150–170 °C) [3].

Hydrogen-Bond Distance
Reported
N–H···O 2.8–3.0 Å
~0.2–0.4 Å shorter than typical bisamides
Shorter contacts may enhance crystal lattice stability.
Single-crystal XRD; compared to 3.0–3.2 Å in related systems.
X-ray Crystallography Hydrogen Bonding Solid-State Structure

Ligand Efficiency in Copper-Catalyzed N-Arylation

N,N'-(Phenylmethylene)diacetamide (L1a) serves as an economical and efficient ligand in copper-catalyzed N-arylation of nitrogen heterocycles, achieving moderate to excellent yields (typically 65–95%) for the coupling of aryl halides with imidazoles, benzimidazoles, pyrroles, and indoles . Compared to structurally related ligands such as L1b (dibenzamide analog) and L2a (urea-based analog), L1a demonstrates a broader substrate scope and higher yields for electron-deficient aryl halides [1]. While specific yield data for each substrate are detailed in the original publication, the ligand's performance is attributed to its optimal balance of steric bulk and electronic donation to the copper center, distinguishing it from less flexible bidentate ligands [2].

Catalytic Efficiency
Class-level
65–95% yield range
Reported ligand performance
Reported yield range supports ligand selection for Cu-catalyzed N-arylation.
Substrate-dependent; electron-deficient aryl halides preferred.
Copper Catalysis N-Arylation Ligand Design

NMR Signature vs. Aromatic Amide Analogs

The ¹H NMR spectrum of N,N'-(Phenylmethylene)diacetamide in DMSO-d₆ shows a characteristic triplet for the methine proton (CH) at δ 6.52 ppm and a doublet for the amide NH protons at δ 8.50 ppm (J = 8.0 Hz), which are diagnostic for this specific bisamide scaffold [1]. In contrast, the dibenzamide analog (L1b) shows a downfield-shifted triplet for the methine proton at δ 7.08 ppm and the amide NH as a doublet at δ 9.36 ppm due to the increased electron-withdrawing effect of the additional phenyl groups . These distinct chemical shift patterns allow for unambiguous identification and purity assessment of the target compound in synthetic mixtures, with the target compound's ¹³C carbonyl resonance at δ 169.5 ppm serving as a quantitative purity marker when compared to common impurities [2].

NMR Differentiation
Head-to-head
δ CH: 6.52 vs 7.08 ppm
Δδ −0.56 (CH), −0.86 (NH)
Distinct NMR shifts support structural confirmation.
DMSO-d₆, 500 MHz; diagnostic for bisamide scaffold.
NMR Spectroscopy Structural Confirmation Purity Analysis

HOMO-LUMO Gap and Chemical Hardness

Density functional theory (DFT) calculations on N,N'-(Phenylmethylene)diacetamide yield a HOMO-LUMO energy gap (ΔE) of approximately 4.5–5.0 eV, which is indicative of moderate chemical hardness and stability [1]. In comparison, related bisamide compounds with extended conjugation (e.g., dibenzylideneacetone derivatives) exhibit smaller gaps of 3.0–3.5 eV, corresponding to higher reactivity and lower thermal stability [2]. The computed chemical hardness (η ≈ 2.3–2.5 eV) for the target compound suggests it is less prone to electrophilic attack than its more conjugated analogs, a property that aligns with its observed thermal stability in gas-phase studies [3].

HOMO-LUMO Gap
Class-level
ΔE ≈ 4.5–5.0 eV
~1.5–2.0 eV larger than conjugated analogs
Larger gap suggests moderate chemical hardness.
DFT B3LYP/6-311++G(d,p); aligns with observed thermal stability.
DFT Calculations Electronic Properties Reactivity Prediction

N,N'-(Phenylmethylene)diacetamide: Optimal Applications


N-Arylation of Electron-Deficient Aryl Halides

Employ N,N'-(Phenylmethylene)diacetamide as a cost-effective ligand for copper-catalyzed C–N bond formation, particularly when coupling electron-deficient aryl halides with nitrogen heterocycles such as imidazoles and benzimidazoles. The ligand's moderate HOMO-LUMO gap and optimized steric profile enable yields of 65–95% under standard conditions (CuI, Cs₂CO₃, DMF, 110 °C), outperforming many common bidentate ligands for challenging substrates .

High-Temperature Transformations

Select N,N'-(Phenylmethylene)diacetamide for reactions or processes conducted at elevated temperatures (e.g., >150 °C) where thermal decomposition of amide-based reagents is a concern. Its gas-phase elimination activation energy of 185.7 kJ mol⁻¹ provides a 29% higher thermal stability margin compared to N-benzyl diacetamide, reducing the formation of undesired decomposition byproducts [1].

Solid-Phase Synthesis and Formulation

Utilize N,N'-(Phenylmethylene)diacetamide in solid-phase peptide synthesis or as a crystalline intermediate where mechanical stability and low hygroscopicity are required. The compound's short N–H···O hydrogen bonds (2.8–3.0 Å) create a dense, stable crystal lattice with a melting point of 198–200 °C, minimizing caking or deliquescence during storage [2].

Analytical Method Development & Reference Standards

Leverage the compound's distinct ¹H NMR signature (δ 6.52 CH triplet, δ 8.50 NH doublet) and well-defined crystal structure for developing quantitative NMR (qNMR) methods or as a calibrant in X-ray powder diffraction (XRPD) assays. These spectroscopic and crystallographic benchmarks enable precise purity determination and polymorph screening in quality control workflows [3].

Application
Selection Property
Validation Focus
Copper-catalyzed C–N coupling
Ligand steric/electronic profile
Coupling efficiency with aryl halides
High-temperature synthesis
Thermal decomposition resistance
Process stability window
Solid-phase synthesis & formulation
Crystal lattice integrity
Melting point & hygroscopicity
Analytical reference development
Spectroscopic & crystallographic benchmarks
qNMR / XRPD method suitability

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